molecular formula C7H6N4O3 B1396393 (7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid CAS No. 1338495-14-9

(7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid

Cat. No. B1396393
CAS RN: 1338495-14-9
M. Wt: 194.15 g/mol
InChI Key: RXHFJBBMNZNLNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid” is a compound that belongs to the 1,2,4-triazolo[1,5-a]pyrimidine (TP) family . The TP heterocycle has been proposed as a possible surrogate of the purine ring due to its structural similarities . It has been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .


Synthesis Analysis

In 2021, Pismataro et al. developed efficient one-step procedures for the synthesis of 5-phenyl-, 6-phenyl- or 7-phenyl-2 amino-[1,2,4]-triazolo[1,5-a]pyrimidines, and 2-amino-5 phenyl-[1,2,4]-triazolo[1,5-a]pyrimidin-7-ol using acetic acid, ethanol or DMF at 135 °C .


Molecular Structure Analysis

The TP heterocycle is isoelectronic with that of purines, consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron deficient six-membered ring (4 π electrons) .


Chemical Reactions Analysis

The TP heterocycle has been exploited in various areas of drug design due to its versatility . For example, replacement of the purine ring with the TP could significantly boost in vitro biological activity while maintaining physicochemical properties in promising ranges .

Scientific Research Applications

Antibacterial Activity

1,2,4-triazole-containing hybrids demonstrate promising antibacterial activity against drug-resistant strains of Staphylococcus aureus. These hybrids, including 1,2,4-triazolo[1,5-a]pyrimidine hybrids, act through multiple mechanisms, such as inhibiting DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication and maintenance (Li & Zhang, 2021).

Antioxidant Properties

Hydroxy acids, including derivatives similar to the specified compound, are widely utilized for their beneficial effects on the skin, acting as antioxidants and therapeutic agents in cosmetic formulations. These compounds' mechanisms of action and beneficial effects in dermatologic applications like photoaging, acne, and pigmentation disorders have been extensively reviewed (Kornhauser, Coelho, & Hearing, 2010).

Pyrolysis of Polysaccharides

Studies on the pyrolysis of polysaccharides have revealed the formation of various products, including acetic acid, from polysaccharide breakdown. The chemical mechanisms involved in the formation of these products highlight the complex pathways and the influence of structural features on pyrolytic behavior (Ponder & Richards, 1994).

Synthetic and Medicinal Aspects of Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine scaffold, closely related to the specified compound, exhibits a wide range of biological activities, including anticancer, anti-infectious, and anti-inflammatory properties. Its versatility as a building block for drug-like candidates underscores the potential of this scaffold in drug discovery and development (Cherukupalli et al., 2017).

Future Directions

The TP heterocycle has found numerous applications in medicinal chemistry . It has been used to generate candidate treatments for cancer and parasitic diseases due to its metal-chelating properties . Further hit-to-lead optimization studies could reveal more about its potential in drug design .

Biochemical Analysis

Biochemical Properties

(7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins can lead to alterations in protein function and stability, which in turn can influence various cellular processes .

Cellular Effects

The effects of this compound on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to modulate the ERK signaling pathway, leading to changes in cell proliferation and apoptosis . Additionally, it can affect the expression of genes involved in cell cycle regulation and apoptosis, thereby impacting cell function and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression and protein function. For instance, the compound has been shown to inhibit CDK2, a key enzyme involved in cell cycle regulation, thereby affecting cell proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its degradation can lead to the formation of metabolites that may have different biological activities . Long-term exposure to the compound can result in sustained changes in cellular processes, including alterations in gene expression and protein function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibition of tumor growth. At higher doses, it can lead to toxic or adverse effects, including damage to vital organs and disruption of normal cellular functions . Threshold effects have been observed, where a certain dosage is required to achieve the desired biological activity without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound can affect metabolic flux and alter the levels of metabolites within cells. For example, it has been shown to inhibit enzymes involved in nucleotide metabolism, leading to changes in the availability of nucleotides for DNA and RNA synthesis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments. The compound’s distribution can affect its biological activity and the overall cellular response .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall biological effects .

properties

IUPAC Name

2-(7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O3/c12-5(13)1-4-2-8-7-9-3-10-11(7)6(4)14/h2-3H,1H2,(H,12,13)(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXHFJBBMNZNLNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)N2C(=N1)N=CN2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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